molecular formula C10H7BrClF3O2 B14069528 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14069528
M. Wt: 331.51 g/mol
InChI Key: SETREXSXEIZGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a trifluoromethoxy-substituted phenyl compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents, temperature control, and purification techniques are crucial factors in optimizing the production process.

Chemical Reactions Analysis

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic applications includes investigating its role as a precursor for drug candidates targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-Bromo-5-(trifluoromethoxy)phenylacetic acid
  • 3-Bromo-5-(trifluoromethoxy)phenol
  • 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3-(2-(2-hydroxyethyl)phenyl)urea

These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the chloropropan-2-one moiety in this compound provides unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H7BrClF3O2

Molecular Weight

331.51 g/mol

IUPAC Name

1-[3-bromo-5-(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H7BrClF3O2/c1-5(16)9(12)6-2-7(11)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3

InChI Key

SETREXSXEIZGJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Br)OC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.